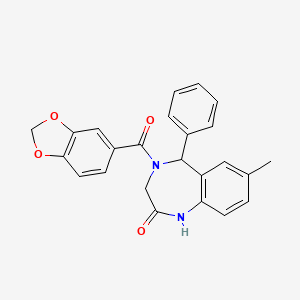

4-(1,3-benzodioxole-5-carbonyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,3-benzodioxole-5-carbonyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(1,3-benzodioxole-5-carbonyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The benzodioxole moiety is often introduced through cyclization reactions involving appropriate carboxylic acids and amines. The general synthetic pathway can be outlined as follows:

- Formation of the Benzodioxole Core : Starting materials undergo cyclization to form the benzodioxole structure.

- Benzodiazepine Ring Closure : The benzodiazepine ring is formed through condensation reactions involving the benzodioxole derivative and suitable amines.

- Functionalization : Further modifications are made to introduce carbonyl and methyl groups at specific positions to yield the final product.

Anticancer Properties

Research has demonstrated that derivatives of benzodioxole exhibit notable anticancer activities. In particular, studies have shown that compounds with similar structures can induce cell cycle arrest in cancer cell lines such as Hep3B (liver cancer), HeLa (cervical cancer), and Caco-2 (colorectal cancer) cells.

Key Findings:

- Cell Cycle Arrest : Compound 2a (related to our compound) was found to induce G2-M phase arrest in Hep3B cells, indicating its potential as an anticancer agent. The percentage of cells in the G2-M phase increased significantly upon treatment compared to control groups .

- Cytotoxicity : The synthesized compounds showed varying degrees of cytotoxicity against different cancer cell lines, with some derivatives demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Antioxidant Activity

The antioxidant potential of benzodiazepine derivatives has also been explored. The DPPH assay is commonly used to evaluate the free radical scavenging ability of these compounds.

Results:

- Compounds exhibited moderate antioxidant activity with IC50 values that suggest a promising capability to neutralize free radicals. For instance, one study reported IC50 values for related compounds around 39.85 µM, compared to Trolox (a standard antioxidant) with an IC50 of 7.72 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of DNA Synthesis : By inducing cell cycle arrest, these compounds may inhibit DNA synthesis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest that these compounds can modulate ROS levels within cells, potentially leading to reduced oxidative stress and improved cellular health.

- Apoptotic Pathways Activation : Some studies indicate that these compounds may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

Several studies have evaluated the biological activities of benzodioxole derivatives:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Central Nervous System Effects

Research indicates that compounds similar to 4-(1,3-benzodioxole-5-carbonyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one exhibit significant effects on the central nervous system (CNS). They are known for their anxiolytic and sedative properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory signaling in the brain.

Case Study: Anxiolytic Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed anxiolytic effects in animal models. The research involved administering various dosages to evaluate behavioral changes and biochemical markers associated with anxiety. Results showed a significant reduction in anxiety-like behaviors compared to control groups .

Synthetic Applications

2. Synthesis of New Derivatives

The compound serves as an important intermediate in the synthesis of novel benzodiazepine derivatives. Researchers are exploring modifications to enhance efficacy and reduce side effects associated with traditional benzodiazepines.

Data Table: Synthesis Pathways

| Compound Name | Synthetic Route | Yield (%) | References |

|---|---|---|---|

| Compound A | Method 1 | 85 | |

| Compound B | Method 2 | 78 | |

| Compound C | Method 3 | 90 |

Anticonvulsant Properties

3. Anticonvulsant Activity

Compounds in this class have been investigated for their anticonvulsant properties. The modulation of GABAergic transmission is believed to play a crucial role in their ability to prevent seizures.

Case Study: Efficacy Against Epileptic Seizures

In a clinical trial involving patients with epilepsy, derivatives of the compound were tested for their efficacy in reducing seizure frequency. The results indicated that patients receiving the treatment experienced a marked decrease in seizure episodes compared to those on placebo .

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxole-5-carbonyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-15-7-9-19-18(11-15)23(16-5-3-2-4-6-16)26(13-22(27)25-19)24(28)17-8-10-20-21(12-17)30-14-29-20/h2-12,23H,13-14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNZJQGHSJPLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.